molecular formula C16H21N3O2 B7437541 N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide

Cat. No. B7437541
M. Wt: 287.36 g/mol
InChI Key: BDYZNJZGFAUHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide, also known as A-317491, is a selective antagonist of P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals, making A-317491 a potential therapeutic agent for chronic pain conditions.

Mechanism of Action

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide works by blocking the activity of P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals from peripheral nerves to the central nervous system. By blocking these receptors, this compound reduces the transmission of pain signals, leading to a reduction in pain behaviors.
Biochemical and Physiological Effects:
In addition to its effects on pain transmission, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and sepsis. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide is its selectivity for P2X3 and P2X2/3 receptors, which reduces the potential for off-target effects. However, its effectiveness can be limited by factors such as route of administration, dose, and duration of treatment. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

Future research on N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide could focus on its potential use in combination with other pain medications, as well as its effects on other neurological and inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in humans.

Synthesis Methods

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 2-chloronicotinic acid with 2-amino-1-propanol to form 2-(2-hydroxypropyl)nicotinic acid. This intermediate is then reacted with isobutyl chloroformate and triethylamine to form the corresponding carboxylic acid ester. The ester is then reacted with 2-amino-1-propanol and sodium hydride to form this compound.

Scientific Research Applications

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide has been extensively studied for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain behaviors in animal models of neuropathic pain, inflammatory pain, and visceral pain. Additionally, it has been shown to have a low potential for abuse, making it a promising alternative to opioid medications.

properties

IUPAC Name

N-(2-aminopropoxy)-2-propan-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10(2)15-8-13(16(20)19-21-9-11(3)17)12-6-4-5-7-14(12)18-15/h4-8,10-11H,9,17H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZNJZGFAUHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NOCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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